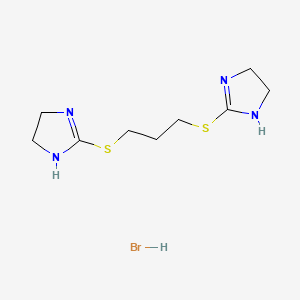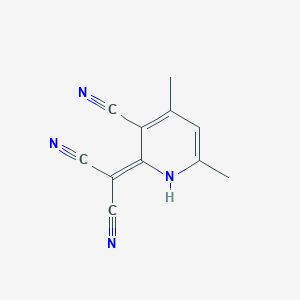
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile is a heterocyclic compound with the molecular formula C11H8N4 This compound is known for its unique structure, which includes a pyridine ring substituted with cyano and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile typically involves the reaction of malononitrile with acetylacetone in the presence of a base such as triethylamine. This reaction proceeds through a condensation mechanism, forming the desired pyridine derivative . The reaction conditions are crucial for achieving high yields and selectivity. In neutral media, the formation of 3-cyano-4,6-dimethyl-2-pyridone is favored, while basic conditions can lead to side products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. For instance, its derivatives may inhibit enzymes involved in inflammatory pathways or interact with receptors in the cardiovascular system .
Comparación Con Compuestos Similares
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: This compound shares a similar pyridine core but differs in the functional groups attached to the ring.
2,6-dicyano-3,5-dimethylaniline: Another related compound with cyano and methyl substitutions on an aromatic ring.
Uniqueness
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
778-50-7 |
|---|---|
Fórmula molecular |
C11H8N4 |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H8N4/c1-7-3-8(2)15-11(10(7)6-14)9(4-12)5-13/h3,15H,1-2H3 |
Clave InChI |
XHHIESRGSXAZRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C(C#N)C#N)N1)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



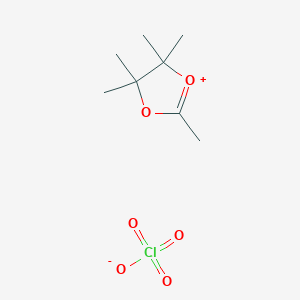
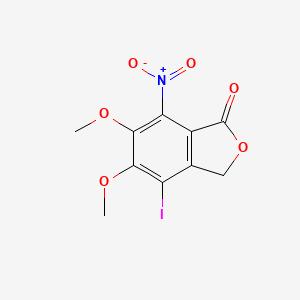
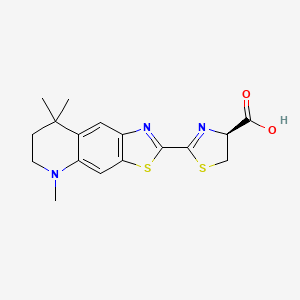
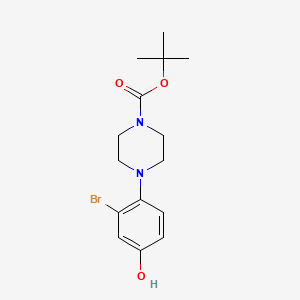
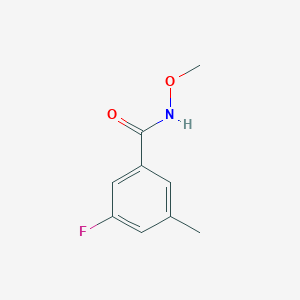
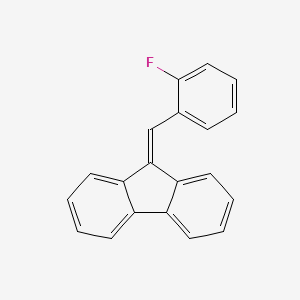
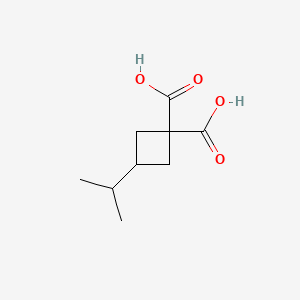
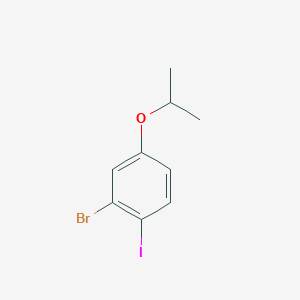
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
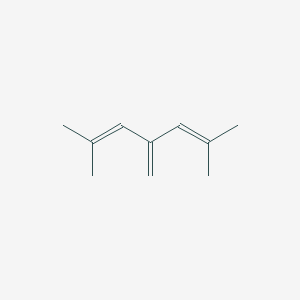
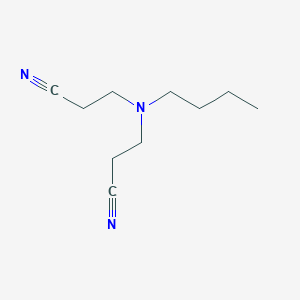
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
